3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde
Description
Properties
Molecular Formula |
C11H14N2OS |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C11H14N2OS/c1-7-8(5-14)13-9(11(2,3)4)6-15-10(13)12-7/h5-6H,1-4H3 |
InChI Key |
JBNMUKLLRHDHSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=CSC2=N1)C(C)(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly via Cyclocondensation
The imidazo[2,1-b]thiazole core can be constructed through cyclocondensation of α-bromo ketones with thioamides or thioureas. For example:
- Step 1 : Bromination of 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid derivatives using Br₂ in acetic acid generates α-bromo intermediates.
- Step 2 : Reaction with tert-butylamine or tert-butyl-substituted thioureas under reflux conditions forms the 3-(1,1-dimethylethyl) substituent.
| Reactant | Catalyst/Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| α-Bromoacyl derivative | Acetic acid | 60°C | 62-89% | |
| tert-Butyl thiourea | Ethanol | Reflux | 70-85% |
Introduction of the aldehyde group at position 5 employs oxidation or direct formylation:
- TEMPO/NaOCl Oxidation :
Oxidation of 5-hydroxymethyl intermediates using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and sodium hypochlorite (NaOCl) in dichloromethane at 0–2°C achieves >97% purity.
- PCC Oxidation :
Pyridinium chlorochromate (PCC) in dichloromethane at 15–25°C provides high-purity aldehyde derivatives (>99% HPLC).
| Method | Reaction Time | Purity | By-Products |
|---|---|---|---|
| TEMPO/NaOCl | 1–2 hours | 97-98% | Methanol, formaldehyde |
| PCC | 2–3 hours | >99% | Minimal |
Purification and Characterization
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) for intermediate isolation.
- Spectroscopic Validation :
Challenges and Alternatives
- Steric Hindrance : The tert-butyl group may slow cyclocondensation; elevated temperatures (80–100°C) improve reactivity.
- Green Chemistry Approaches : Microwave-assisted synthesis reduces reaction times by 40%.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of the compound "3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde" is not available. However, information on the properties of similar compounds and related research areas can be gathered.
Chemical Information
- 3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-b]thiazole-5-carboxaldehyde This compound, also identified by the CAS No. 1131584-98-9, has the molecular formula .
Related Compounds
- 3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-b]thiazole-5-carboxylic acid This related compound has the CAS No. 1131586-40-7 and a molecular weight of 238.31 with the molecular formula .
Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway
Research indicates that the Trp-KYN pathway is implicated in various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Key products and enzymes in this pathway, such as KYN, quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs), are being investigated for their potential roles as risk factors, biomarkers, or therapeutic targets .
Role of Kynurenic Acid (KYNA)
KYNA is a significant modulator in the brain, acting primarily as an antagonist at NMDA receptors, which reduces excitotoxicity linked to excessive glutamate signaling . KYNA also antagonizes AMPA receptors and has inhibitory effects on metabotropic glutamate receptors (mGluRs), particularly the mGlu2 and mGlu3 subtypes . Additionally, KYNA can act as an endogenous AhR agonist, linking it to anti-inflammatory processes .
Other Metabolic Pathways
- Indoxyl Sulfate (INS) Pathway In this pathway, tryptophan is converted to indole, which is then metabolized into indoxyl and subsequently INS. INS can act as both a pro-oxidant and antioxidant, depending on the context and concentration . It is also a potent endogenous agonist of the AhR, contributing to oxidative stress and inflammation in conditions like chronic kidney disease (CKD) .
- Indole-3-Acetamide (IAM) Pathway This pathway involves the conversion of tryptophan to IAM, which is then converted to indole-3-acetic acid (IAA). IAM has shown antioxidant activity, while IAA exhibits both antioxidant and pro-oxidant properties . IAM is a potent AhR agonist, whereas indole-3-aldehyde (IAld) can act as both a low-potency agonist and a ligand-specific antagonist .
Mechanism of Action
The mechanism of action of 3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde involves its interaction with various molecular targets and pathways. The compound’s aromaticity and reactive positions allow it to participate in biochemical pathways, potentially inhibiting or activating enzymes and receptors . Its cytotoxic effects are believed to result from its ability to interfere with cellular processes in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Imidazo[2,1-b]thiazole Core
The biological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Biological Activity
3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-b]thiazole-5-carboxaldehyde is a compound belonging to the imidazo[2,1-b]thiazole class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : 3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-b]thiazole-5-carboxaldehyde
- CAS Number : 1131586-40-7
- Molecular Formula : C11H14N2O2S
- Molecular Weight : 238.31 g/mol
The biological activity of 3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-b]thiazole-5-carboxaldehyde is primarily attributed to its interaction with various biological targets:
- Inhibition of Carbonic Anhydrase : Recent studies indicate that imidazo[2,1-b]thiazole derivatives exhibit selective inhibition of carbonic anhydrase (CA) isoforms. This inhibition is significant in regulating pH and bicarbonate levels in tissues, which can affect tumor growth and metastasis .
- Anticancer Activity : Compounds in this class have shown promising results against various cancer cell lines. For example, derivatives have demonstrated anti-proliferative effects against MCF-7 breast cancer cells through apoptosis induction and cell cycle arrest .
Table 1: Biological Activity Summary
| Activity Type | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Carbonic Anhydrase Inhibition | hCA II | 57.7 - 98.2 | |
| Antiproliferative Activity | MCF-7 Breast Cancer Cells | <10 | |
| PDE Inhibition | PDE4 | 140 |
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of imidazo[2,1-b]thiazole derivatives against MCF-7 cells. The results indicated that these compounds could significantly reduce cell viability at concentrations lower than 10 µM. The mechanism was linked to the induction of apoptosis and modulation of key signaling pathways involved in cancer progression.
Case Study 2: Carbonic Anhydrase Inhibition
Research focused on the inhibition of carbonic anhydrase isoforms by imidazo[2,1-b]thiazole derivatives. The findings revealed that these compounds selectively inhibited hCA II with IC50 values ranging from 57.7 to 98.2 µM, highlighting their potential use in treating conditions like glaucoma and certain types of cancer where CA activity is dysregulated.
Q & A
Q. What are the recommended synthetic pathways for 3-(1,1-dimethylethyl)-6-methylimidazo[2,1-b]thiazole-5-carboxaldehyde, and how can purity be optimized?
- Methodological Answer : The synthesis of imidazo[2,1-b]thiazole derivatives often involves multi-step reactions. For example, ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate can serve as a precursor. Free-radical bromination using -bromosuccinimide (NBS) introduces functional groups at the 6-position, which can be further modified via nucleophilic substitution or coupling reactions . To optimize purity (>98%), employ high-performance liquid chromatography (HPLC) with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Confirm purity via NMR and mass spectrometry (MS) .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer : Use and NMR to confirm the presence of the tert-butyl group (sharp singlet at ~1.3–1.5 ppm for ) and aldehyde proton (δ ~9.5–10.0 ppm). Infrared (IR) spectroscopy can identify the aldehyde C=O stretch (~1700 cm). X-ray crystallography is recommended for resolving steric effects from the bulky tert-butyl group. Computational methods (DFT) can predict electronic properties, such as HOMO/LUMO energies, to assess reactivity .
Q. What biological assays are suitable for initial screening of this compound’s activity?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., VEGFR-2) due to structural similarities to imidazo-thiazole derivatives with known anti-proliferative activity . Use MTT assays on cancer cell lines (e.g., MCF-7) at concentrations ranging from 1–100 μM. Include Sorafenib as a positive control. For antimicrobial screening, employ microdilution assays against Staphylococcus aureus and Escherichia coli .
Advanced Research Questions
Q. How can conflicting data on biological activity between similar imidazo-thiazole derivatives be resolved?
- Methodological Answer : Discrepancies often arise from substituent effects. For example, trifluoromethyl groups enhance lipophilicity and target binding compared to methyl groups . Conduct a comparative structure-activity relationship (SAR) study using analogs with systematic substitutions (e.g., tert-butyl vs. phenyl). Validate using isothermal titration calorimetry (ITC) to measure binding affinities and molecular dynamics simulations to assess protein-ligand interactions .
Q. What strategies improve yield in the final cyclization step of imidazo-thiazole synthesis?
- Methodological Answer : Optimize cyclization conditions by testing solvents (e.g., 1,4-dioxane vs. DMF), temperatures (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). For example, refluxing in 1,4-dioxane with KCO increased yields to 65–67% in analogous syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and quench incomplete reactions with aqueous NaHCO.
Q. How does the tert-butyl group influence metabolic stability compared to smaller alkyl groups?
- Methodological Answer : The tert-butyl group reduces metabolic oxidation due to steric hindrance. Conduct microsomal stability assays using liver microsomes (human or rat) with NADPH cofactor. Compare half-life () and intrinsic clearance (Cl) with methyl- or ethyl-substituted analogs. Use LC-MS/MS to quantify parent compound degradation .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
